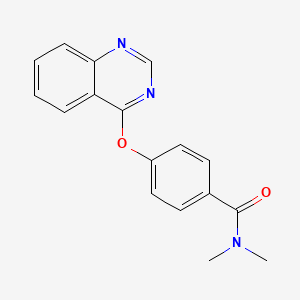
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its anti-tumor properties. Its unique mechanism of action and ability to induce tumor necrosis has led to its investigation as a potential cancer therapy.
作用機序
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide activates the STING pathway by binding to cyclic GMP-AMP synthase (cGAS), which produces cyclic GMP-AMP (cGAMP). cGAMP then binds to STING, which activates the downstream signaling pathway. This leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It induces the production of cytokines and chemokines, which promote an anti-tumor immune response. It also activates the NF-κB pathway, which is involved in inflammation and immune response. N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the permeability of tumor blood vessels, which enhances the delivery of chemotherapeutic agents to the tumor.
実験室実験の利点と制限
One advantage of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is its ability to induce tumor necrosis in a variety of cancers. It also has a unique mechanism of action that involves the activation of the STING pathway. However, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has limitations in lab experiments. It has poor solubility in water, which makes it difficult to administer to animals. It also has a short half-life, which requires frequent dosing.
将来の方向性
For N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide include investigating its potential as a combination therapy with other anti-cancer agents. It may also be useful in combination with immunotherapy to enhance the anti-tumor immune response. Further research is needed to optimize the dosing and administration of N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide to improve its efficacy. Additionally, the development of analogs with improved solubility and pharmacokinetic properties may enhance its potential as a cancer therapy.
In conclusion, N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide is a promising anti-tumor agent with a unique mechanism of action. Its ability to induce tumor necrosis and promote an anti-tumor immune response make it a potential cancer therapy. Further research is needed to optimize its dosing and administration and investigate its potential as a combination therapy with other anti-cancer agents.
合成法
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide can be synthesized through a multi-step process starting with 2,4-dimethylbenzylamine and 2-chloroacetyl chloride. The resulting intermediate is then reacted with methyl hydrazine to form N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide. The purity of the compound can be improved through recrystallization and column chromatography.
科学的研究の応用
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide has been extensively studied for its anti-tumor properties. It has been shown to induce tumor necrosis in a variety of cancers including melanoma, lung cancer, and colon cancer. Its mechanism of action involves the activation of the STING pathway, which leads to the production of cytokines and chemokines that promote an anti-tumor immune response.
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-10-6-7-12(11(2)9-10)15-14(17)13-5-4-8-16(13)3/h4-9H,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYIQHRBQCIFOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CN2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-1-methylpyrrole-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-6-[[methyl-(2-methylcyclohexyl)amino]methyl]pyrimidine-2,4-dione](/img/structure/B7511937.png)


![Methyl 2-[3-(cyclobutanecarbonylamino)phenoxy]acetate](/img/structure/B7511972.png)



![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-5-ethylfuran-2-carboxamide](/img/structure/B7512000.png)
![1-[4-(3,5-Dimethylbenzoyl)piperazin-1-yl]ethanone](/img/structure/B7512020.png)
![2-[2-(2,3-Dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylacetonitrile](/img/structure/B7512026.png)

